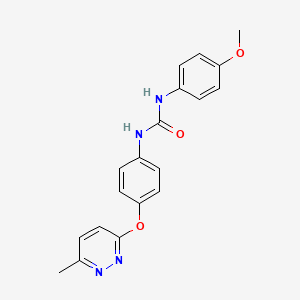

1-(4-甲氧基苯基)-3-(4-((6-甲基哒嗪-3-基)氧基)苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

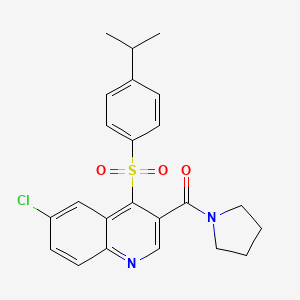

The compound "1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea" is a urea derivative, which is a class of organic compounds known for their wide range of applications in medicinal chemistry and material science. Urea derivatives are often synthesized for their potential biological activities and can be modified to improve solubility and pharmacokinetic properties.

Synthesis Analysis

The synthesis of urea derivatives, such as the compound , can involve the use of protecting groups to facilitate the chemical reactions needed to build the desired molecular structure. The protecting group di-(4-methoxyphenyl)methyl is particularly useful in the synthesis of urethanes and can be removed efficiently using reagents like ceric ammonium nitrate on silica or 2,3-dichloro-5,6-dicyanoquinone . This method could potentially be applied to the synthesis of "1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea" to protect the urea moiety during the synthetic process.

Molecular Structure Analysis

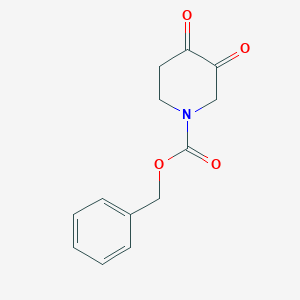

The molecular structure of "1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea" includes a 4-methoxyphenyl group and a 4-((6-methylpyridazin-3-yl)oxy)phenyl group attached to the urea moiety. The presence of methoxy and pyridazinyl groups suggests that the compound could exhibit interesting electronic properties due to the potential for conjugation and resonance within the molecule.

Chemical Reactions Analysis

While specific chemical reactions of "1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea" are not detailed in the provided papers, urea derivatives are known to participate in a variety of chemical reactions. These can include interactions with enzymes, such as acyl-CoA:cholesterol acyltransferase (ACAT), which are important for biological activity. The introduction of hydrophilic groups in the urea structure can enhance solubility and potentially lead to potent inhibitory activity against targets like ACAT .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be significantly influenced by the substituents attached to the urea nitrogen atoms. For instance, the introduction of a 4-methoxyphenyl group can affect the compound's hydrophobicity, while the presence of a pyridazinyl group could impact its electronic properties and solubility. The compound's solubility can be further improved by incorporating hydrophilic groups, which can also enhance its pharmacokinetic profile .

科学研究应用

细胞色素P450依赖的羟基化

研究表明,小麦幼苗的微粒体可以氧化类似于1-(4-甲氧基苯基)-3-(4-((6-甲基哒嗪-3-基)氧基)苯基)脲的化合物。此类氧化过程对于理解类似化合物的代谢途径和酶促相互作用至关重要 (D. S. F.和H. R. Swanson,1996).

合成和抗菌评价

已经合成了一些结构上与1-(4-甲氧基苯基)-3-(4-((6-甲基哒嗪-3-基)氧基)苯基)脲相关的化合物的衍生物,并对其抗菌性能进行了评估。此类研究扩展了这些化合物在医学和制药领域的潜在应用 (V. Rani等,2014).

聚合过程

与本化合物相似的N-芳基-N'-吡啶基脲已被合成并用作环氧树脂聚合的引发剂。这表明在材料科学和聚合物化学领域有潜在应用 (N. Makiuchi等,2015).

酶抑制和抗癌研究

某些脲衍生物表现出显着的酶抑制特性,并显示出体外抗癌活性。这表明1-(4-甲氧基苯基)-3-(4-((6-甲基哒嗪-3-基)氧基)苯基)脲在开发新的治疗剂中具有潜在应用 (Sana Mustafa等,2014).

缓蚀

研究表明,某些脲化合物可以有效抑制金属在酸性环境中的腐蚀。此特性可能与类似化合物如1-(4-甲氧基苯基)-3-(4-((6-甲基哒嗪-3-基)氧基)苯基)脲在工业应用中有关 (M. Bahrami和Seyed Mohammad Ali Hosseini,2012).

属性

IUPAC Name |

1-(4-methoxyphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-13-3-12-18(23-22-13)26-17-10-6-15(7-11-17)21-19(24)20-14-4-8-16(25-2)9-5-14/h3-12H,1-2H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEXRXGAHJDIPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole](/img/structure/B3013935.png)

![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B3013937.png)

![5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3013944.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide](/img/structure/B3013947.png)

![N-(4-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3013952.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B3013956.png)